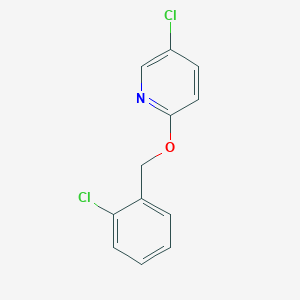![molecular formula C20H21NO2S B275789 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine, also known as MTBM, is a chemical compound used in scientific research. It is a selective serotonin receptor agonist that has been shown to have potential therapeutic effects in treating various psychiatric disorders.
Wirkmechanismus
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. By binding to these receptors, 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can modulate the activity of the serotonin system, leading to changes in mood and behavior. The exact mechanism of action of 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is still being investigated, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase levels of the neurotransmitter dopamine in certain brain regions, which may contribute to its antidepressant effects. 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been shown to reduce anxiety-like behavior in animals, suggesting an anxiolytic effect. Additionally, 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have antipsychotic effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to investigate the effects of serotonin receptor activation without the potential confounding effects of other neurotransmitters. However, one limitation of using 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine. One area of interest is investigating its potential therapeutic effects in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to elucidate the exact mechanism of action of 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine and its effects on various neurotransmitter systems. Finally, investigating the potential side effects and safety profile of 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine will be important for its potential use in clinical settings.
Conclusion
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is a promising chemical compound that has been shown to have potential therapeutic effects in treating various psychiatric disorders. Its mechanism of action involves selective activation of serotonin receptors, leading to changes in mood and behavior. While there are limitations to its use in lab experiments, further research is needed to investigate its potential clinical applications and safety profile.
Synthesemethoden
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a benzyl protecting group, which is later removed to yield the final product. The yield of the synthesis method is typically high, and the purity of the compound can be verified through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used in various scientific research studies to investigate its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of psychiatric disorders. 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been used in studies investigating its effects on serotonin receptors, which play a crucial role in regulating mood and behavior.
Eigenschaften
Molekularformel |
C20H21NO2S |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]methanamine |
InChI |
InChI=1S/C20H21NO2S/c1-22-18-8-4-16(5-9-18)13-21-14-17-6-10-19(11-7-17)23-15-20-3-2-12-24-20/h2-12,21H,13-15H2,1H3 |
InChI-Schlüssel |
WMTCCMWZWGVYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)


![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)